6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC14884284
Molecular Formula: C21H22ClN3O2
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one -](/images/structure/VC14884284.png)
Specification
Molecular Formula | C21H22ClN3O2 |
---|---|
Molecular Weight | 383.9 g/mol |
IUPAC Name | 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C21H22ClN3O2/c22-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)20(21(27)23-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2,(H,23,27) |
Standard InChI Key | XLYSDMZAMKIWBN-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CCO)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-4-phenyl-1H-quinolin-2-one . Its molecular formula, C<sub>21</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>2</sub>, corresponds to a molecular weight of 383.9 g/mol . The structure integrates a quinoline backbone with a chlorine atom at the 6-position, a phenyl group at the 4-position, and a piperazine ring substituted with a 2-hydroxyethyl group at the 3-position (Fig. 1).
Figure 1: Representative 2D Structure
(Note: A 2D structural depiction would highlight the quinoline core, substituent positions, and piperazine-hydroxyethyl side chain.)
Stereochemical and Conformational Features
While the compound lacks chiral centers, its 3D conformation is influenced by the flexibility of the piperazine ring and the orientation of the hydroxyethyl group. Computational models suggest that the piperazine ring adopts a chair conformation, minimizing steric hindrance between the hydroxyethyl group and the quinoline core .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include controlling regioselectivity during chlorination and ensuring efficient coupling of the bulky piperazine group. Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are critical for maximizing yield.
Physicochemical Properties
Computed Properties
PubChem data provides the following computed properties :
Property | Value |
---|---|
Molecular Weight | 383.9 g/mol |
XLogP3 | 3.2 (Predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 58.3 Ų |
Solubility and Stability
Biological Activities and Applications
Structure-Activity Relationships (SAR)
Modifications to the piperazine or hydroxyethyl groups could modulate target affinity. For example:
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Replacing the hydroxyethyl group with a methyl group reduces polarity, potentially enhancing CNS penetration.
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Altering the chlorine position (e.g., 7-chloro vs. 6-chloro) impacts DNA-binding efficiency in antimalarial quinolines.
Related Compounds and Analogues
Structural Analogues
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